molecular formula C18H18N2O4S2 B2613992 3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886926-55-2

3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2613992
CAS No.: 886926-55-2
M. Wt: 390.47
InChI Key: AWHFEVGVBSDORP-UHFFFAOYSA-N
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Description

3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe methoxy-methylbenzo[d]thiazolyl moiety is then attached via a series of condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research domains .

Properties

IUPAC Name

3-ethylsulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-4-26(22,23)13-7-5-6-12(10-13)17(21)20-18-19-15-14(24-3)9-8-11(2)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHFEVGVBSDORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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